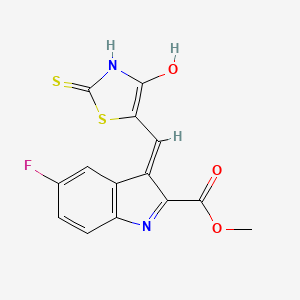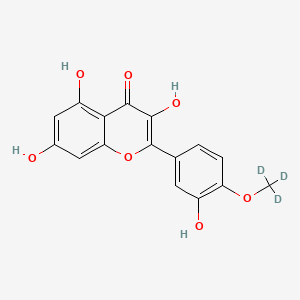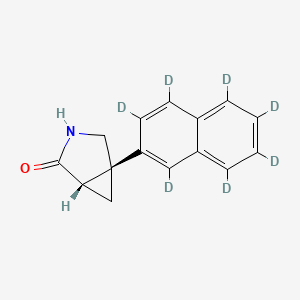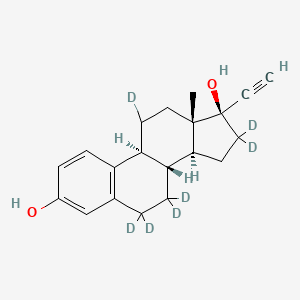
Ethynyl Estradiol-d7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethynyl Estradiol-d7 is a deuterated form of Ethynyl Estradiol, a synthetic estrogen used in various hormonal contraceptives and hormone replacement therapies. The deuterium atoms in this compound replace the hydrogen atoms, making it useful in pharmacokinetic studies due to its stability and distinguishable mass.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethynyl Estradiol-d7 is synthesized through a multi-step process that involves the introduction of deuterium atoms into the Ethynyl Estradiol molecule. The synthesis typically starts with the deuteration of starting materials, followed by a series of reactions to form the final compound. Common methods include catalytic hydrogenation using deuterium gas and deuterated solvents.
Industrial Production Methods
Industrial production of this compound involves large-scale deuteration processes, often utilizing specialized reactors and catalysts to ensure high yield and purity. The process is carefully controlled to maintain the integrity of the deuterium atoms and to prevent contamination.
Chemical Reactions Analysis
Types of Reactions
Ethynyl Estradiol-d7 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield fully hydrogenated compounds.
Scientific Research Applications
Ethynyl Estradiol-d7 is widely used in scientific research, including:
Chemistry: Used as a tracer in reaction mechanisms and to study the effects of deuterium substitution.
Biology: Used in studies of estrogen receptor binding and hormone signaling pathways.
Medicine: Used in pharmacokinetic studies to understand the metabolism and distribution of Ethynyl Estradiol.
Industry: Used in the development of new pharmaceuticals and in quality control processes.
Mechanism of Action
Ethynyl Estradiol-d7 exerts its effects by binding to estrogen receptors in target tissues. This binding activates the receptor, leading to changes in gene expression and cellular function. The deuterium atoms do not significantly alter the mechanism of action but provide a means to track the compound in biological systems.
Comparison with Similar Compounds
Similar Compounds
Ethynyl Estradiol: The non-deuterated form, widely used in contraceptives.
Estradiol: A natural estrogen with similar biological activity but different pharmacokinetic properties.
Mestranol: A prodrug of Ethynyl Estradiol, used in some contraceptive formulations.
Uniqueness
Ethynyl Estradiol-d7 is unique due to the presence of deuterium atoms, which provide stability and allow for detailed pharmacokinetic studies. This makes it particularly valuable in research settings where precise tracking and analysis are required.
Properties
Molecular Formula |
C20H24O2 |
|---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
(8R,9S,13S,14S,17R)-6,6,7,7,11,16,16-heptadeuterio-17-ethynyl-13-methyl-8,9,11,12,14,15-hexahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C20H24O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,5,7,12,16-18,21-22H,4,6,8-11H2,2H3/t16-,17-,18+,19+,20+/m1/s1/i4D2,6D2,8D,11D2/t8?,16-,17-,18+,19+,20+ |
InChI Key |
BFPYWIDHMRZLRN-YFWWJEJJSA-N |
Isomeric SMILES |
[2H]C1C[C@]2([C@@H](CC([C@]2(C#C)O)([2H])[2H])[C@H]3[C@H]1C4=C(C=C(C=C4)O)C(C3([2H])[2H])([2H])[2H])C |
Canonical SMILES |
CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


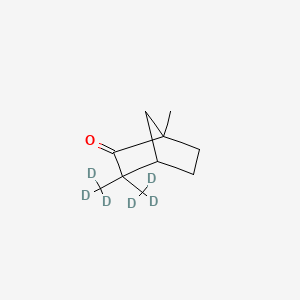
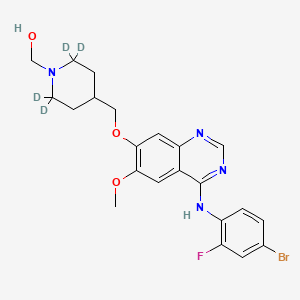


![1-[(2R,3R,4S,5R)-5-[dideuterio(hydroxy)methyl]-3,4-dihydroxyoxolan-2-yl]-4-(hydroxyamino)pyrimidin-2-one](/img/structure/B12416912.png)

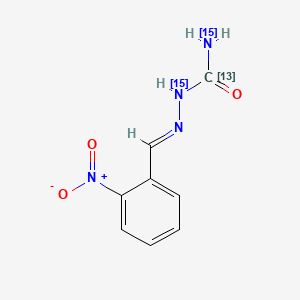
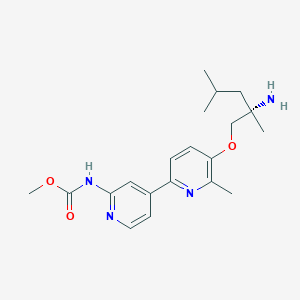
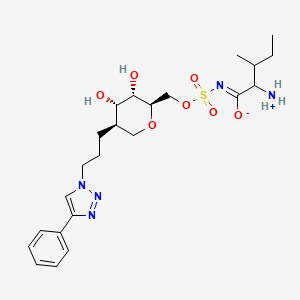
![2-(4-Nitrophenyl)sulfonyl-2-azabicyclo[2.2.1]hept-5-ene](/img/structure/B12416956.png)
